2-Furoyltrifluoroacetone

Analytical Chemistry Spectrophotometry Uranium Detection

Laboratories performing trace uranyl detection require maximal analytical sensitivity. FTFA delivers a molar absorptivity of 31,200-51% higher than 2-thenoyltrifluoroacetone-enabling lower detection limits and reduced reagent consumption. • Pd gravimetric analysis: FTFA's Pd-chelate chemical factor (0.2064) minimizes weighing error vs. DMG (0.3167). • Predictably lower rare-earth binding affinity (FTFA < TTFA < BTFA) supports labile metal center design. • Highest solvent sensitivity among perfluorinated β-diketones for optical probe development.

Molecular Formula C8H5F3O3
Molecular Weight 206.12 g/mol
CAS No. 326-90-9
Cat. No. B1205112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furoyltrifluoroacetone
CAS326-90-9
Synonyms4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione
Molecular FormulaC8H5F3O3
Molecular Weight206.12 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)CC(=O)C(F)(F)F
InChIInChI=1S/C8H5F3O3/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6/h1-3H,4H2
InChIKeyOWLPCALGCHDBCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Furoyltrifluoroacetone (FTFA) Product Profile


2-Furoyltrifluoroacetone (FTFA), also designated 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione, is a fluorinated, unsymmetrical β-diketone . Its structure, featuring a furan ring and a trifluoromethyl group, enables it to function as a bidentate O,O′-chelating ligand . As a reagent, it is primarily procured for its role in synthesizing luminescent lanthanide complexes for OLEDs and displays [1], its application as an analytical reagent in metal extraction and determination [2], and as a versatile synthetic building block in medicinal chemistry [3].

Luminescent Lanthanide Complexes

Bidentate O,O'-chelating ligand for OLED and display material synthesis.

Analytical Reagent

Metal extraction and spectrophotometric determination including uranium and palladium.

Synthetic Building Block

Versatile precursor for medicinal chemistry and pyrazolyl hybrid synthesis.

Why FTFA Cannot Be Substituted by Generic β-Diketones


While numerous β-diketones are available as chelating agents, their performance is not interchangeable. The specific aromatic substitution on the diketone core profoundly influences the electronic and steric properties of the ligand, directly impacting key procurement-relevant metrics such as complex stability, analytical sensitivity, and reaction kinetics [1]. For instance, a systematic study of perfluorinated β-diketones revealed that the stability constants of their rare-earth metal complexes vary considerably, following a clear trend (FTFA < 2-thenoyltrifluoroacetone < benzoyltrifluoroacetone) despite the ligands having similar pKa values [2]. Substituting FTFA with a seemingly close analog can therefore lead to a quantifiable loss in complex stability or a significant change in analytical sensitivity, rendering it unsuitable for specific applications.

Complex Stability Variation

Aromatic substitution on the β-diketone core shifts stability; FTFA ranks lower than HTTA and HBTA, which may alter complex lability for rare-earth applications.

Analytical Sensitivity Difference

Different β-diketones yield distinct molar absorptivities; replacing FTFA with analogs may reduce detection sensitivity for uranium or other metals.

FTFA vs. Closest Analogs: Quantitative Evidence


Molar Absorptivity for Uranium(VI) Detection

In the colorimetric determination of uranium(VI), 2-furoyltrifluoroacetone (FTFA) exhibits the highest molar absorptivity among four tested β-diketones, demonstrating significantly greater analytical sensitivity than its closest analog, 2-thenoyltrifluoroacetone (HTTA) [1]. This quantifiable difference directly translates to a lower limit of detection and higher signal-to-noise ratio.

Uranium Absorptivity
Head-to-head
31,200 L·mol⁻¹·cm⁻¹
vs. HTTA 20,600; vs. dibenzoylmethane 19,000
Reported highest molar absorptivity among tested β-diketones
Supports higher analytical sensitivity for uranium(VI) detection
Analytical Chemistry Spectrophotometry Uranium Detection

Lower Binding Affinity for Rare-Earth Metals

A systematic analysis of 64 apparent stability constants for rare-earth metal complexes demonstrates that the force of interaction increases in the order: 2-furoyltrifluoroacetone (FTFA) < 2-thenoyltrifluoroacetone (HTTA) < benzoyltrifluoroacetone (HBTA) < 2-naphthyltrifluoroacetone [1]. This established trend confirms FTFA forms the least stable complexes among this series of perfluorinated β-diketones. This is a critical differentiator when a weaker, more easily disrupted metal-ligand interaction is required.

Stability Trend
Head-to-head
Lowest in series
FTFA
Forms the least stable rare-earth complexes among perfluorinated β-diketones
May suit applications needing labile metal centers or controlled release
Solvent Sensitivity
Head-to-head
Most sensitive
FTA > BFA, TTA in solvent polarity response
Electronic structure most responsive to solvent environment
Potential for environmental polarity probes or responsive materials
Pd Chemical Factor
Head-to-head
0.2064 g Pd/g precipitate
vs. DMG 0.3167; 34.8% lower factor
Reported lower chemical factor than standard dimethylglyoxime reagent
May improve gravimetric precision for palladium determination
Coordination Chemistry Rare-Earth Separation Stability Constants

Solvent-Sensitive Spectroscopic Behavior

Electronic spectra of 2-furoyltrifluoroacetone (FTA), benzoyltrifluoroacetone (BFA), and 2-thenoyltrifluoroacetone (TTA) were measured in several solvents. Of the three β-diketones studied, FTA was the most sensitive to the solvent effect examined [1]. This pronounced solvatochromic behavior indicates its electronic structure is uniquely responsive to its chemical environment compared to its close structural analogs.

Solvent Sensitivity
Head-to-head
Most sensitive
FTA > BFA, TTA in solvent polarity response
Electronic structure most responsive to solvent environment
Potential for environmental polarity probes or responsive materials
Spectroscopy Solvatochromism Material Science

Favorable Chemical Factor for Palladium Determination

In the gravimetric determination of palladium, the chemical factor (grams of analyte per gram of precipitate) for the 2-furoyltrifluoroacetonate precipitate is significantly more favorable than that for the classic dimethylglyoximate (DMG) precipitate [1]. A lower chemical factor means a smaller mass of precipitate corresponds to a larger mass of analyte, reducing errors associated with weighing small quantities.

Pd Chemical Factor
Head-to-head
0.2064 g Pd/g precipitate
vs. DMG 0.3167; 34.8% lower factor
Reported lower chemical factor than standard dimethylglyoxime reagent
May improve gravimetric precision for palladium determination
Analytical Chemistry Gravimetry Palladium Assay

FTFA Application Scenarios


Colorimetric Uranium Detection

This scenario is for laboratories developing or running assays for uranium(VI) detection. The selection of FTFA is justified by its 51% higher molar absorptivity (31,200) compared to the next best β-diketone analog, 2-thenoyltrifluoroacetone [4]. This directly translates to a lower limit of detection and better assay precision, reducing sample and reagent consumption.

Gravimetric Palladium Determination

In metallurgical analysis or catalyst research requiring the precise quantification of palladium, FTFA is a superior gravimetric reagent. Its palladium chelate has a significantly lower chemical factor (0.2064) than the standard dimethylglyoxime precipitate (0.3167) [4]. This quantitative advantage minimizes weighing errors, leading to more accurate and reproducible results.

Tuning Rare-Earth Complex Stability

When a specific, lower binding affinity to rare-earth metals is required, FTFA is the optimal choice among perfluorinated β-diketones. A comprehensive study confirms the stability trend FTFA < 2-thenoyltrifluoroacetone < benzoyltrifluoroacetone [4]. This predictable, lower stability is crucial for applications like designing catalysts with labile metal centers or synthesizing metal-organic frameworks for controlled guest release.

Environmentally Responsive Optical Materials

For material scientists developing polarity probes or sensors, FTFA offers a unique advantage. Comparative spectroscopic studies show it is the most solvent-sensitive β-diketone among its closest analogs (benzoyltrifluoroacetone and 2-thenoyltrifluoroacetone) [4]. This property can be exploited to create materials whose optical characteristics change in a predictable and pronounced manner in response to environmental changes.

Application
Selection Property
Validation Focus
Colorimetric uranium(VI) detection
Higher molar absorptivity context
Limit of detection and precision
Gravimetric palladium determination
Favorable chemical factor property
Weighing precision and accuracy
Tuning rare-earth complex stability
Lower complex stability profile
Lability and ligand exchange control
Environmentally responsive optical materials
Solvent-sensitive spectral property
Polarity-dependent optical response

Technical Documentation Hub

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39 linked technical documents
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